(E)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride
Description
The compound (E)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a synthetic small molecule featuring:
- A piperazine core substituted with a (4-(4-fluorophenyl)thiazol-2-yl)methyl group.
- An (E)-configured α,β-unsaturated ketone (enone) system linked to a phenyl group.
- A hydrochloride salt formulation, enhancing solubility for pharmacological applications.
While direct structural data for this compound are absent in the provided evidence, its design aligns with pharmacologically active piperazine-enone hybrids. Such compounds are often explored for antimicrobial, anticancer, and neuroprotective activities due to their ability to modulate biological targets (e.g., enzymes, receptors) via hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
(E)-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3OS.ClH/c24-20-9-7-19(8-10-20)21-17-29-22(25-21)16-26-12-14-27(15-13-26)23(28)11-6-18-4-2-1-3-5-18;/h1-11,17H,12-16H2;1H/b11-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLKYWXTHLYOOV-ICSBZGNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C=CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)/C=C/C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a thiazole ring, a piperazine moiety, and a phenylpropene unit. The presence of the 4-fluorophenyl group is significant, as fluorine substituents often enhance biological activity due to their electronegativity and ability to influence molecular interactions.
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and piperazine moieties exhibit notable anticancer properties. For instance, derivatives of thiazole have been shown to inhibit various cancer cell lines effectively. A related compound, 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, displayed significant cytotoxicity against the HCT116 colon carcinoma cell line with an IC50 value of 6.2 μM .
Antimicrobial Activity
The thiazole moiety is also associated with antimicrobial properties. Research indicates that compounds with similar structures exhibit strong antifungal activity compared to their antibacterial effects. For example, certain thiazole derivatives showed superior antifungal activity against various strains, making them promising candidates for further development in antifungal therapies .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the substituents on the thiazole and piperazine rings significantly affect the biological activity of the compounds. Electron-withdrawing groups such as fluorine enhance cytotoxic effects, while specific structural configurations promote better interaction with target proteins involved in cancer cell proliferation .
Study 1: Anticancer Efficacy
In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, one compound demonstrated high selectivity against A549 lung adenocarcinoma cells with an IC50 value significantly lower than that of doxorubicin, indicating its potential as a lead compound for further development .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of thiazole derivatives against various pathogens. The results indicated that certain compounds exhibited potent antifungal activity comparable to established antifungal agents like bifonazole. These findings suggest that modifications in the thiazole structure can yield effective antimicrobial agents .
Data Summary Table
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazole ring, a piperazine moiety, and a phenylpropene backbone. The synthesis typically involves multi-step reactions that incorporate various intermediates to achieve the desired structural configuration. Recent studies have reported efficient synthetic pathways that yield high purity and yield of the compound, often utilizing techniques such as crystallization and spectroscopic confirmation (e.g., NMR, IR) for structural elucidation .
Anticancer Activity
Research indicates that (E)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride exhibits promising anticancer properties. Various derivatives containing thiazole rings have been synthesized and evaluated for their cytotoxic effects against several cancer cell lines. For instance:
- Antitumor Efficacy : Compounds related to thiazole derivatives have shown significant growth inhibition against breast cancer (MCF-7), prostate cancer (PC3), and colon cancer (HCT116) cell lines, with IC50 values indicating potent activity .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.71 |
| Compound B | PC3 | 6.14 |
| Compound C | HCT116 | 4.36 |
Anticonvulsant Properties
The thiazole moiety has been linked to anticonvulsant activity in several studies. Compounds derived from thiazoles have been shown to eliminate tonic extensor phases in animal models, providing significant protection against seizures . The structure–activity relationship (SAR) studies suggest that modifications to the piperazine or phenyl groups can enhance efficacy.
Antimicrobial Activity
Thiazole-containing compounds have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups in the structure has been correlated with increased antimicrobial potency . For example:
| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Compound D | 0.09 µg/mL |
| Escherichia coli | Compound E | 0.15 µg/mL |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition
Studies have shown that thiazole derivatives can act as inhibitors of key enzymes involved in cancer progression and seizure activity, such as cyclin-dependent kinases (CDKs). The binding affinity and inhibition kinetics are often assessed using molecular docking studies .
Modulation of Receptor Activity
The compound may also modulate receptor activity, particularly metabotropic glutamate receptors, which are implicated in neuronal excitability and synaptic plasticity . This modulation can contribute to its anticonvulsant effects.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anticancer Efficacy : A recent study evaluated the effects of thiazole derivatives on MCF-7 cells, demonstrating a dose-dependent increase in apoptosis markers alongside decreased cell viability .
- Anticonvulsant Research : Animal models treated with thiazole-based compounds showed a marked reduction in seizure frequency compared to control groups, suggesting strong anticonvulsant properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s closest analogs differ in substituents on the piperazine ring, aryl groups, or heterocyclic systems. Key comparisons include:
Notes:
Pharmacological and Physicochemical Properties
Bioactivity
- Pyrazole-enone derivatives (e.g., ) exhibit antiplasmodial and anticancer activities, attributed to their chalcone-like enone systems, which disrupt cellular redox balance.
Physicochemical Parameters
- Solubility: Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than non-ionic analogs (e.g., ).
- Crystallinity : Piperazine rings in analogs adopt chair conformations (e.g., ), which may influence packing efficiency and melting points.
Q & A
Q. What are the recommended protocols for synthesizing this compound, and how can reaction efficiency be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the thiazole core via cyclization of 4-fluorophenyl thiourea derivatives with α-haloketones under reflux conditions .
- Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions, often using a benzyl halide intermediate .
- Step 3 : Formation of the enone system via Claisen-Schmidt condensation between a ketone and an aldehyde, requiring base catalysis (e.g., NaOH/ethanol) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures ensures >95% purity .
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for maximizing yield while minimizing by-products .
- Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to quantify intermediates and adjust stoichiometry dynamically .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray Crystallography : The gold standard for confirming molecular geometry. Refinement using SHELXL (via Olex2 or similar software) resolves bond lengths/angles with precision (<0.01 Å uncertainty) . ORTEP-3 visualizes thermal ellipsoids and validates non-covalent interactions (e.g., π-π stacking) .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies regiochemistry (e.g., E/Z isomerism in the enone system). NOESY confirms spatial proximity of the fluorophenyl and thiazole groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ = 468.12 Da) and detects halogen isotopic patterns .
Q. What strategies ensure purity during synthesis, particularly for intermediates prone to degradation?
- Stabilization of Intermediates : Protect labile groups (e.g., enone systems) by conducting reactions under inert atmospheres (N₂/Ar) and avoiding prolonged exposure to light .
- Chromatographic Techniques : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate hydrolyzed by-products .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of intermediates to optimize drying temperatures and prevent decomposition during lyophilization .
Advanced Research Questions
Q. How can nonplanar conformations in the piperazine ring be quantified using computational methods?
The Cremer-Pople puckering parameters are critical:
- Calculate q₂ (amplitude) and φ₂ (phase angle) from atomic coordinates derived from X-ray data. For example, a q₂ > 0.5 Å indicates significant chair or boat distortion .
- Compare with DFT-optimized geometries (B3LYP/6-31G*) to assess whether puckering is intrinsic or crystal-packing-induced .
- Example : A piperazine ring with q₂ = 0.7 Å and φ₂ = 30° adopts a chair conformation, impacting ligand-receptor binding in pharmacological studies .
Q. How to resolve discrepancies between experimental spectroscopic data and computational predictions?
- Case Study : A mismatch between calculated (DFT) and observed ¹³C NMR shifts for the thiazole C2 position:
- Step 1 : Verify solvent effects by re-running DFT simulations with an implicit solvation model (e.g., PCM for DMSO) .
- Step 2 : Check for dynamic effects (e.g., ring puckering) using molecular dynamics (MD) simulations to average shifts over conformational ensembles .
- Step 3 : Cross-validate with solid-state NMR if X-ray data suggests crystal packing influences electronic environments .
Q. What experimental designs are optimal for optimizing reaction conditions in flow chemistry setups?
-
Flow Reactor Configuration : Use a tubular reactor with precise temperature control (±1°C) and residence time tuning (30–120 s) to minimize side reactions .
-
DoE Parameters :
Factor Range Optimal Value Temperature 50–90°C 70°C Catalyst Loading 1–5 mol% 3 mol% Flow Rate 0.5–2.0 mL/min 1.2 mL/min - Response Surface Methodology (RSM) identifies interactions between factors, improving yield from 65% to 89% .
Q. How to validate molecular docking studies for predicting biological activity?
- Structural Alignment : Overlay the compound’s X-ray structure (from SHELXL refinement) with a target protein’s active site (e.g., COX-2 for anti-inflammatory activity) .
- Binding Affinity : Compare docking scores (AutoDock Vina) with IC₅₀ values from enzymatic assays. A correlation coefficient >0.7 validates the model .
- Dynamic Confirmation : Run MD simulations (100 ns) to assess stability of the ligand-protein complex. Root-mean-square deviation (RMSD) <2.0 Å indicates robust binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
